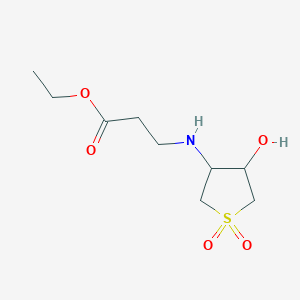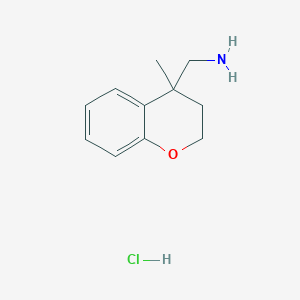![molecular formula C5H9NO2S B15306220 (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a sulfur atom and an azabicyclo ring system, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Aplicaciones Científicas De Investigación
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.
Comparación Con Compuestos Similares
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione can be compared with other bicyclic compounds such as:
- rac-(1R,5S)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
- rac-(1R,5S)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of sulfur and azabicyclo ring in rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione distinguishes it from other related compounds.
Propiedades
Fórmula molecular |
C5H9NO2S |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(1S,5R)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-6-2-5(4)9/h4-6H,1-3H2/t4-,5-/m0/s1 |
Clave InChI |
AMRBNGGGZIGGLD-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@H]2CS(=O)(=O)[C@H]2CN1 |
SMILES canónico |
C1C2CS(=O)(=O)C2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)

amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)


![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)
